molecular formula C8H12O2 B2445980 2-Spiro[2.3]hexan-5-ylacetic acid CAS No. 2253641-00-6

2-Spiro[2.3]hexan-5-ylacetic acid

Cat. No.: B2445980
CAS No.: 2253641-00-6
M. Wt: 140.182
InChI Key: YWQSXDPMJUXDOK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Chemistry and Medicinal Chemistry

Spirocycles, which are characterized by two rings fused at a single, shared atom known as the spiro atom, are gaining increasing attention in drug discovery and development. tandfonline.com Their inherent three-dimensional nature provides a distinct advantage over flat, aromatic systems by enabling the projection of functional groups in multiple directions. tandfonline.combldpharm.com This spatial arrangement can lead to more significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com

The rigidity of spirocyclic frameworks, particularly those composed of smaller rings, limits their conformational mobility. tandfonline.comnih.gov This structural constraint is highly desirable in medicinal chemistry as it helps to fix the spatial orientation of important substituents for optimal binding to biological targets. nih.gov By reducing the entropic penalty upon binding, spirocycles can enhance the potency and selectivity of drug candidates. rsc.org

Furthermore, the incorporation of spirocyclic motifs can positively influence the physicochemical properties of a molecule. bldpharm.com The increased sp3 character of spirocycles is associated with improved aqueous solubility and metabolic stability, which are critical parameters for successful drug development. tandfonline.combldpharm.com Many natural products, which have evolved to interact with proteins, feature spirocyclic structures, underscoring their biological relevance. tandfonline.com

Overview of Spiro[2.3]hexanes: Defining Structural Features and Research Relevance

The spiro[2.3]hexane system is a specific type of carbocyclic spiro compound consisting of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring that share one carbon atom. guidechem.com This arrangement results in a highly strained and rigid structure. The parent compound, spiro[2.3]hexane, has the molecular formula C6H10. guidechem.comchemspider.com

The inherent ring strain in spiro[2.3]hexanes makes them interesting and versatile compounds in organic synthesis. researchgate.net Research has shown that the spiro[2.3]hexane framework can serve as a building block for more complex molecules. For instance, the synthesis of spiro[2.3]hex-1-ene, a derivative of spiro[2.3]hexane, has been explored for its potential in superfast photoclick chemistry due to its high ring strain and reduced steric hindrance. acs.orgacs.org The unique stereochemical properties imparted by the spiro configuration influence the reactivity and interactions of these molecules. cymitquimica.com

Specific Context of 2-Spiro[2.3]hexan-5-ylacetic Acid within Spirocyclic Chemistry and its Analogues

This compound is a derivative of the spiro[2.3]hexane scaffold. It features an acetic acid moiety (–CH2COOH) attached to the 5-position of the spiro[2.3]hexane ring system. biosynth.com The presence of the carboxylic acid group introduces a polar, ionizable functional group, which can significantly influence the molecule's properties and potential biological interactions. Carboxylic acids are known to be bioisosteres of boronic acids, which have shown a range of biological activities. mdpi.com

While specific research findings on the synthesis, properties, and applications of this compound itself are not extensively detailed in the public domain, its structural components suggest its relevance as a building block in medicinal chemistry. The spiro[2.3]hexane core provides a rigid, three-dimensional scaffold, while the acetic acid tail offers a point for further chemical modification or interaction with biological targets.

Analogues of spiro[2.3]hexane with different functional groups have been investigated. For example, spiro[2.3]hexan-4-ol and spiro[2.3]hexan-5-ol are known compounds where a hydroxyl group is present on the cyclobutane ring. cymitquimica.comchemicalbook.com Other analogues include spiro[2.3]hexan-4-one and spiro[2.3]hexan-5-one, which are ketone derivatives. guidechem.combldpharm.com Carboxylic acid derivatives at other positions, such as spiro[2.3]hexane-1-carboxylic acid and spiro[2.3]hexane-5-carboxylic acid, are also documented. guidechem.com Furthermore, more complex analogues like (R)-2-((tert-Butoxycarbonyl)amino)-2-(spiro[2.3]hexan-5-yl)acetic acid, which incorporates an amino acid-like fragment, have been synthesized, indicating the utility of the spiro[2.3]hexylacetic acid framework in creating more elaborate structures for potential pharmaceutical applications. chemicalbook.com The development of synthetic routes to spiro-heterocyclic systems, such as 5-azaspiro[2.3]hexane derivatives, further highlights the broad interest in this class of conformationally restricted molecules. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[2.3]hexan-5-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQSXDPMJUXDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 2 Spiro 2.3 Hexan 5 Ylacetic Acid and Its Derivatives

Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amide Formation, Modified Curtius Reaction)

The carboxylic acid moiety of 2-Spiro[2.3]hexan-5-ylacetic acid is a versatile functional group that can be converted into a variety of derivatives through standard organic reactions. These transformations include esterification, amide formation, and the modified Curtius reaction, which opens pathways to amines and related compounds. nih.govpressbooks.pub

Esterification and Amide Formation: Like other carboxylic acids, this compound can be converted to its corresponding esters and amides. libretexts.org Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, yields the corresponding ester. libretexts.org Similarly, amide formation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can directly facilitate amide bond formation between the carboxylic acid and an amine. libretexts.org

Modified Curtius Reaction: A particularly powerful transformation is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate, a versatile intermediate. nih.govnih.gov The modified Curtius reaction allows for the direct, one-pot conversion of a carboxylic acid to a urethane (B1682113) or other amine derivative without isolating the potentially explosive acyl azide (B81097) intermediate. nih.govnih.gov This is often achieved using diphenylphosphoryl azide (DPPA). nih.govillinoisstate.edu The isocyanate generated from this compound can be trapped by various nucleophiles; for instance, reaction with an alcohol yields a carbamate, while hydrolysis provides the primary amine. wikipedia.org This reaction is noted for its tolerance of various functional groups and proceeds with complete retention of the stereochemistry at the migrating group. nih.gov

Reaction TypeReactantsKey ReagentsProduct Type
EsterificationThis compound + Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄)Ester
Amide FormationThis compound + Amine (R-NH₂)SOCl₂, then amine; or DCCAmide
Modified Curtius ReactionThis compoundDPPA, Alcohol (R-OH)Carbamate
Modified Curtius Reaction (hydrolysis)This compoundDPPA, then H₂OPrimary Amine

Reactivity of the Strained Spiro[2.3]hexane Ring System

The spiro[2.3]hexane framework is characterized by significant ring strain due to the fusion of cyclopropane (B1198618) and cyclobutane (B1203170) rings. nih.gov This inherent strain is a key determinant of its chemical reactivity, making it susceptible to reactions that relieve this strain. nih.govresearchgate.net

Nucleophilic and Electrophilic Transformations of Spiro[2.3]hexane Derivatives

The strained nature of the spiro[2.3]hexane ring system dictates its response to nucleophilic and electrophilic attack. In related heterocyclic systems like 1-oxaspiro[2.3]hexanes, Lewis acid promotion can lead to rearrangement, forming cyclopentanone (B42830) products through a stabilized carbocation intermediate. nih.gov This suggests that the carbocyclic spiro[2.3]hexane system, upon generation of a positive charge adjacent to the ring (e.g., via solvolysis of a corresponding alcohol), could undergo similar skeletal rearrangements to form less strained cyclopentane (B165970) derivatives. acs.org Nucleophilic additions also occur, with a preference for pathways that unravel the ring system and relieve strain. nih.gov For instance, substituted alkylidenecyclobutanes react with the Me₃Al/CH₂I₂ reagent to produce spiro[2.3]hexanes, demonstrating a method of ring formation that can also hint at its modes of cleavage. researchgate.net

Radical Reactions in the Context of Spiro[2.3]hexane Formation and Derivatization

Radical reactions are pivotal in both the synthesis and functionalization of spiro[2.3]hexane systems. Visible-light-induced protocols have been developed for the synthesis of functionalized spiro[2.3]hexanes under mild, additive-free conditions. rsc.org These methods highlight the utility of radical pathways in constructing the strained spirocyclic scaffold. rsc.org Furthermore, single-electron transformations featuring cyclopropyl (B3062369) radicals have emerged as a strategy for C-C bond formation at the cyclopropane ring, a reaction type directly applicable to the spiro[2.3]hexane core. researchgate.net In one instance, the formation of a 1,5-dioxaspiro[2.3]hexane core was achieved through a radical-radical coupling reaction, showcasing the power of radical intermediates in constructing these unique architectures. researchgate.netrsc.org Radical dehalogenation using reagents like tributyltin hydride can generate carbon-centered radicals that subsequently participate in C-C bond-forming reactions, a strategy that could be employed for the derivatization of halogenated spiro[2.3]hexane precursors. libretexts.org

Derivatization for the Synthesis of Advanced Chemical Scaffolds

The rigid, three-dimensional structure of the spiro[2.3]hexane motif makes it a highly attractive scaffold in medicinal chemistry and drug discovery. researchgate.netspirochem.com Its sp³-rich character is a desirable feature for exploring new areas of chemical space beyond traditional flat, aromatic compounds. nih.gov

Derivatization of the spiro[2.3]hexane core, including modifications of the acetic acid side chain, allows for the creation of novel building blocks for compound libraries. nih.gov These scaffolds provide precise spatial orientation of functional groups, making them valuable as bioisosteric replacements for common motifs like piperidine (B6355638) or cycloalkanes. researchgate.netspirochem.com For example, the synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes has been reported, yielding building blocks with potential applications as peptidomimetics. researchgate.net The development of synthetic routes to such scaffolds, often featuring multiple points for orthogonal diversification, is a key area of research. spirochem.comnih.gov

Spiro[2.3]hexane-Based ScaffoldPotential ApplicationReference
1,5-Diaminospiro[2.3]hexane derivativesPiperidine/cycloalkane isosteres, peptidomimetics researchgate.net
Functionalized spiro[2.3]hexanesBuilding blocks for diversity-oriented synthesis researchgate.net
1,5-Dioxaspiro[2.3]hexaneStrained spiro-heterocycle for drug discovery rsc.org
Spiro[2.3]hex-1-ene derivativesProbes for superfast photoclick chemistry acs.org

Mechanistic Investigations of Key Reactions (e.g., Cycloaddition Mechanisms, C-C Bond Formation)

Understanding the mechanisms of reactions involving spiro[2.3]hexane systems is crucial for controlling their outcomes and designing new synthetic strategies.

Cycloaddition Mechanisms: The unique geometry and strain of the spiro[2.3]hexane system significantly influence its reactivity in cycloaddition reactions. In a notable example, spiro[2.3]hex-1-ene was designed as a highly reactive, yet stable, cyclopropene (B1174273) derivative for photoclick chemistry. acs.org Computational and crystallographic studies revealed that the spirocyclic structure enhances the rate of cycloaddition with tetrazoles by alleviating the steric repulsion present in the reaction's transition state. acs.org This demonstrates how the inherent strain of the scaffold can be harnessed to accelerate specific chemical transformations. acs.org Photochemical [2+2] cycloadditions have also been employed to construct cyclobutane rings that are precursors to related spiro-heterocyclic systems. nih.gov

C-C Bond Formation: The formation of the spiro[2.3]hexane skeleton often involves intricate C-C bond-forming cascades. An organocatalytic, enantioselective strategy has been developed that proceeds through a Michael addition of a methylenecyclopropane (B1220202) to an α,β-unsaturated aldehyde. researchgate.net This is followed by a ring expansion of the methylenecyclopropane and a final nucleophilic attack to construct the spiro[2.3]hexane framework. researchgate.net Mechanistic studies of photoinduced spiro[2.3]hexane synthesis suggest that C-C bond formation occurs almost in concert with a light-sustained initiation step. rsc.org In other cases, the transformation of a spiro[2.2]pentane into a spiro[2.3]hexane has been studied, with a plausible mechanism proposed that involves ring expansion driven by the reaction conditions. researchgate.net These mechanistic insights are fundamental to the rational design and synthesis of complex molecules based on the spiro[2.3]hexane scaffold.

Theoretical and Computational Studies on 2 Spiro 2.3 Hexan 5 Ylacetic Acid and Spiro 2.3 Hexane Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Theoretical investigations into spiro[2.3]hexane derivatives have provided significant insights into their electronic structure and inherent stability. The core of these molecules, the spiro[2.3]hexane system, is characterized by substantial ring strain, a consequence of the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring at a single carbon atom. This high strain energy, estimated to be around 90 kcal/mol for the related spiro[2.2]pentene, is a defining feature that influences both stability and reactivity. acs.org

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in understanding the distribution of electron density and molecular orbital energies. For instance, DFT studies on similar strained spiro-heterocycles have been used to analyze their molecular structure and vibrational frequencies, comparing computational data for monomers and dimers to understand intermolecular interactions. researchgate.netresearchgate.net

The stability of spiro[2.3]hexane derivatives represents a balance. While the high ring strain suggests inherent instability, the spiro[2.3]hexane system is more stable than the smaller spiro[2.2]pentene, which is often too unstable to be isolated at room temperature. acs.org This makes spiro[2.3]hexane derivatives like 2-Spiro[2.3]hexan-5-ylacetic acid synthetically accessible and stable enough for various applications, while retaining a high degree of reactivity stemming from their strained nature. acs.orgresearchgate.net Computational studies have shown that the unique spirocyclic structure can alleviate steric repulsion in transition states, which contributes to their enhanced reactivity. acs.org

Conformational Analysis and Stereochemical Prediction of Spiro[2.3]hexane Systems

The rigid and conformationally constrained nature of the spiro[2.3]hexane framework is a key feature that has been explored through computational analysis. researchgate.net This limited conformational freedom leads to predictable vectorization of substituents, which is a desirable trait in fields like medicinal chemistry. researchgate.net

Computational methods are crucial for predicting the stereochemical outcomes of reactions involving spiro[2.3]hexane systems. The synthesis of derivatives often leads to the formation of diastereomers. acs.org For example, in the synthesis of 5-azaspiro[2.3]hexane derivatives, theoretical calculations were performed to determine the stability of the four possible diastereoisomers, and the results were in agreement with experimental data. beilstein-journals.org

The stereochemistry of these compounds can be complex, and computational models, alongside experimental techniques like Nuclear Overhauser Effect (NOE) studies, are vital for elucidating the exact three-dimensional structure of the synthesized isomers. beilstein-journals.org The analysis of diastereotopicity using NMR experiments, as applied to other spiro compounds, further aids in understanding the influence of conformation on the number and interrelationship of isomers. rsc.org

Computational Studies of Reaction Pathways and Energy Profiles for Spiro[2.3]hexane Synthesis

Computational chemistry plays a pivotal role in mapping the reaction pathways and understanding the energy profiles for the synthesis of spiro[2.3]hexane derivatives. These studies provide a molecular-level understanding of the reaction mechanisms, transition states, and the factors that control reaction rates and selectivity.

One of the key synthetic routes to spiro[2.3]hexane systems is through cyclopropanation reactions. acs.orgbeilstein-journals.org For instance, the synthesis of spiro[2.3]hex-1-ene begins with the cyclopropanation of 3-methylene-cyclobutanecarbonitrile. acs.org Computational studies have been instrumental in understanding the factors that govern the efficiency of such reactions. For example, it was suggested through computational analysis that steric hindrance is a significant barrier to achieving fast reaction kinetics in certain cycloaddition reactions, a problem that the spiro[2.3]hexane structure helps to mitigate. acs.org

Mechanistic investigations combining computational calculations with experimental techniques like cyclic voltammetry have been employed to elucidate the synthetic pathways to novel spiro-heterocycles like 1,5-dioxaspiro[2.3]hexane. researchgate.net Furthermore, the reactivity of azomethine ylides in [3+2] cycloaddition reactions to form spirooxindole derivatives has been unveiled using molecular electron density theory, providing a theoretical framework for understanding and predicting the outcomes of such synthetic strategies. frontiersin.org Visible-light-induced, additive-free methods for constructing spiro[2.3]hexane scaffolds have also been developed, with mechanistic studies indicating a light-sustained initiation process where C-C bond formation occurs almost simultaneously. rsc.org

Structure-Reactivity Correlations Derived from Computational Models

Computational models have been essential in establishing clear structure-reactivity relationships for spiro[2.3]hexane derivatives. A prominent example is the enhanced reactivity of spiro[2.3]hex-1-ene in photoclick chemistry, which is directly attributed to its unique structural features. acs.orgacs.org

Crystallographic analysis and computational studies have revealed that the high reactivity of spiro[2.3]hex-1-ene is a result of two main factors:

High Ring Strain : The inherent strain in the cyclopropene (B1174273) ring makes it highly reactive.

Reduced Steric Hindrance : The spirocyclic structure minimizes steric repulsion in the transition state of cycloaddition reactions. acs.org

This combination of properties leads to exceptionally fast reaction kinetics. acs.orgacs.org The structure-activity relationships of various spiro derivatives have been correlated with their biological activities and computed reactivity parameters, demonstrating the predictive power of these computational models. frontiersin.orgnih.gov The constrained nature of the spiro[2.3]hexane scaffold offers a rigid framework that can be functionalized to create molecules with specific and predictable reactivity, making them valuable building blocks in organic synthesis and medicinal chemistry. researchgate.net

Applications of 2 Spiro 2.3 Hexan 5 Ylacetic Acid As a Synthetic Building Block

Design and Synthesis of Complex Polycyclic and Heterocyclic Systems Utilizing Spiro[2.3]hexane Cores

The inherent strain and unique geometry of the spiro[2.3]hexane framework make it an attractive starting point for the synthesis of more complex ring systems. The acetic acid side chain of 2-Spiro[2.3]hexan-5-ylacetic acid provides a convenient handle for elaboration and annulation reactions, enabling the construction of novel polycyclic and heterocyclic scaffolds.

Researchers have successfully employed derivatives of the spiro[2.3]hexane core to access a variety of intricate molecular architectures. For instance, the ring strain within the spirocyclic system can be strategically released in ring-expansion reactions to form larger carbocyclic and heterocyclic frameworks. Furthermore, the defined stereochemistry of the spiro center can be leveraged to control the stereochemical outcome of subsequent transformations, a crucial aspect in the synthesis of natural products and chiral drugs.

Precursor SystemReaction TypeResulting SystemReference
Spiro[2.3]hexanoneRing expansionSubstituted cyclopentanones nih.gov
Methylene (B1212753) spiro[2.3]hexaneEpoxidation/RearrangementFunctionalized cyclopentanones nih.gov
Spiro[2.3]hexeneCycloadditionPolycyclic systems researchgate.net

These examples, while not directly involving This compound , highlight the synthetic potential of the spiro[2.3]hexane core. The acetic acid moiety of the title compound can be readily converted to other functional groups, such as esters, amides, or alcohols, which can then participate in a wide range of cyclization and annulation strategies to build complex polycyclic and heterocyclic structures.

Role in the Development of Conformationally Constrained Scaffolds for Chemical Biology

The development of conformationally constrained molecules is a key strategy in medicinal chemistry and chemical biology for probing and modulating biological processes. By restricting the conformational flexibility of a molecule, researchers can often enhance its binding affinity and selectivity for a specific biological target. The rigid spiro[2.3]hexane unit is an ideal scaffold for this purpose.

The incorporation of the spiro[2.3]hexane motif into biologically active molecules can "freeze" a particular conformation that is optimal for receptor binding. This approach has been successfully applied to the design of analogs of natural ligands, such as amino acids. For example, derivatives of 5-azaspiro[2.3]hexane have been synthesized as conformationally "frozen" analogues of L-glutamic acid, a major neurotransmitter in the central nervous system. beilstein-journals.orgnih.govnih.gov These rigid analogs help to elucidate the bioactive conformations of glutamic acid at its various receptors and can serve as leads for the development of new therapeutic agents for neurological disorders. beilstein-journals.orgnih.govnih.gov

The acetic acid side chain of This compound makes it a particularly attractive building block for creating conformationally constrained peptide mimics and other bioactive molecules. The carboxylic acid can be readily coupled with amino acids or other biomolecules, introducing the rigid spiro[2.3]hexane scaffold into a larger biological context.

ScaffoldBiological TargetTherapeutic AreaReference
5-Azaspiro[2.3]hexaneGlutamate receptorsNeurological disorders beilstein-journals.orgnih.govnih.gov
Spiro[2.3]hexane-based amino acidsVarious receptors and enzymesDrug Discovery rsc.org

Preparation of Functionalized Spiro[2.3]hexane Analogs for Diverse Research Purposes

The utility of This compound extends beyond its direct use in the synthesis of complex targets. It also serves as a versatile starting material for the preparation of a wide range of functionalized spiro[2.3]hexane analogs. The carboxylic acid group can be transformed into a plethora of other functionalities, allowing for the systematic exploration of chemical space around the spiro[2.3]hexane core.

For example, reduction of the carboxylic acid would yield the corresponding alcohol, which could then be converted to halides, ethers, or esters. The carbon skeleton itself can be modified through various synthetic transformations. Photoinduced synthesis methods have been developed for the creation of functionalized spiro[2.3]hexanes, offering a green and efficient approach to these valuable compounds. rsc.orgresearchgate.net These methods often exhibit good functional-group tolerance and can be performed under mild conditions. rsc.org

The availability of a diverse library of functionalized spiro[2.3]hexane analogs is crucial for a variety of research applications, including materials science, catalysis, and medicinal chemistry. The unique three-dimensional shape and rigidity of the spiro[2.3]hexane scaffold can impart interesting and useful properties to materials and molecules into which it is incorporated.

Starting MaterialReactionFunctionalized Product
Alkene and diazo compoundPhotoinduced cycloadditionFunctionalized spiro[2.3]hexane
Spiro[2.3]hexanoneWittig reactionMethylene spiro[2.3]hexane
Methylene spiro[2.3]hexaneEpoxidationSpiro[2.3]hexane oxide

Biomimetic and Medicinal Chemistry Research Applications of Spiro 2.3 Hexane Cores: Scaffold Design and Biochemical Mechanisms

Spiro[2.3]hexane Scaffolds as Conformationally Restricted Bioisosteres

Spirocyclic compounds, characterized by two rings connected through a single common atom, have gained significant popularity in drug discovery programs. rsc.org The spiro[2.3]hexane scaffold, containing a cyclopropane (B1198618) and a cyclobutane (B1203170) ring, is a strained system that offers a rigid and densely packed molecular architecture. rsc.orgrsc.org This conformational restriction is a key attribute, as it can reduce the entropic penalty associated with a ligand adopting its bioactive conformation upon binding to a biological target. baranlab.org

The use of such strained spirocycles as non-classical, three-dimensional bioisosteres is a strategy to improve properties like metabolic stability and lipophilicity in lead compounds. rsc.orgresearchgate.net The well-defined spatial location of substituents on the spiro[2.3]hexane core provides predictable exit vectors, which is a highly desirable feature in rational drug design. researchgate.netresearchgate.net

A significant area of research has been the synthesis of novel amino acids incorporating the spiro[2.3]hexane skeleton. These are often designed as conformationally restricted analogs of endogenous amino acids, such as γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. journal-vniispk.ruwikipedia.org

Researchers have successfully synthesized new spiro[2.3]hexane amino acids, including 5-aminospiro[2.3]hexanecarboxylic acid and 5-amino-spiro[2.3]hexanephosphonic acid, as conformationally rigid analogs of GABA. journal-vniispk.ru The synthetic methods developed for these target amino acids often rely on the [1+2] cycloaddition of diazo compounds to 3-substituted methylenecyclobutanes, followed by a modified Curtius reaction to convert a carboxylic acid group into an amine group. journal-vniispk.rudntb.gov.ua These analogs are considered promising for modulating GABAergic pathways in the central nervous system. journal-vniispk.ru

The spiro[2.3]hexane core has also been utilized in the creation of peptidomimetics. For instance, orthogonally protected diamines derived from the spiro[2.3]hexane scaffold have been synthesized and are valuable building blocks in early-stage drug discovery. enamine.net The synthesis of various spirocyclic amino acids with six- or seven-membered spiro systems has been explored using methods like the Curtius rearrangement and hydantoin (B18101) formation followed by hydrolysis. enamine.netresearchgate.net

Spiro[2.3]hexane AnalogParent MoleculeSynthetic Approach HighlightPotential ApplicationReference
5-Aminospiro[2.3]hexanecarboxylic acidγ-Aminobutyric acid (GABA)Catalytic [1+2] cycloaddition; Modified Curtius reactionModulator of GABAergic cascades journal-vniispk.ru
5-Amino-spiro[2.3]hexanephosphonic acidγ-Aminobutyric acid (GABA)Cycloaddition of diazophosphonic estersModulator of GABAergic cascades journal-vniispk.ru
Monoprotected 1,5-diaminospiro[2.3]hexanesDiamine building blocksCyclopropanation of cyclobutane derivatives; Curtius rearrangementPeptidomimetics in drug discovery enamine.net
Spiro[2.3]hexane-derived α-amino acidsα-Amino acidsCurtius rearrangement of monoesters; Bucherer-Bergs hydantoin synthesisTools in medicinal chemistry enamine.netresearchgate.net

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a drug candidate. The piperidine (B6355638) ring is a prevalent motif in many FDA-approved drugs. rsc.orgenamine.net Consequently, finding suitable bioisosteres for piperidine is highly sought after. rsc.org Heteroatom-containing spiro[2.3]hexanes, such as 4-azaspiro[2.3]hexane and 5-azaspiro[2.3]hexane, have been investigated as potential piperidine bioisosteres. rsc.org

Studies have shown that replacing a piperidine ring with a 4-azaspiro[2.3]hexane motif can decrease the basicity (pKa) and increase the lipophilicity (LogP) of the parent compound. rsc.orgnih.gov These modifications can have a profound impact on a drug's pharmacokinetic and pharmacodynamic profile. The rigid structure of the spirocycle also offers a way to explore new chemical space and potentially improve target selectivity. rsc.org

In addition to being piperidine mimics, spiro[2.3]hexane derivatives are also considered conformationally restricted surrogates of cycloalkanes like cyclohexane. researchgate.netnih.gov The rigidified structure of the spiro[2.3]hexane can lock the substituents in a well-defined spatial orientation, which is valuable for probing the optimal geometry for receptor binding. nih.gov Acid-base titration of spiro[2.3]hexane-derived α-amino acids revealed slightly lower isoelectric points (pI) compared to their parent 1-aminocyclohexanecarboxylic acid, primarily due to changes in the amino group's basicity. enamine.netresearchgate.net

Spiro[2.3]hexane DerivativeIsostere ForKey Physicochemical ObservationReference
4-Azaspiro[2.3]hexanePiperidineDecreased basicity and increased lipophilicity compared to piperidine parent. rsc.orgnih.gov
5-Azaspiro[2.3]hexanePiperidineProposed as a potential piperidine bioisostere. rsc.org
Spiro[2.3]hexane-derived α-amino acidsCycloalkane-derived amino acidsLowered isoelectric points (pI) compared to parent cycloalkane amino acids. researchgate.net

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Medicinal Chemistry Research

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound's biological activity. For spiro[2.3]hexane-containing compounds, SAR studies have provided insights into how different substituents and their placement on the spirocyclic core influence efficacy.

For example, in a series of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, which contain a related spirocyclic system, the nature of the substituent was critical for anti-proliferative activity. nih.gov Compounds with alkyl or mercaptoalkyl groups (isobutyl, sec-butyl, and 2-methylthioethyl) demonstrated the highest activity, whereas replacing these with other groups led to a loss of activity. nih.gov This highlights the sensitivity of the biological response to the substitution pattern on the scaffold.

The unique and rigid three-dimensional structure of the spiro[2.3]hexane framework means that the spatial orientation of functional groups is fixed. rsc.org This allows for a systematic exploration of the chemical space around a biological target to identify key interactions that drive potency and selectivity. The optimization process involves synthesizing a library of analogs with varied substituents at different positions on the spiro[2.3]hexane core and evaluating their biological effects.

Investigations into the Biochemical Mechanisms of Action of Spiro[2.3]hexane-Containing Compounds (General Research Focus)

In a related context, a novel inhibitor of branched-chain amino acid transaminase 1 (BCAT1), a potential therapeutic target in cancer, was identified from a library of GABA derivatives with bridged bicyclic skeletons. nih.gov This suggests that conformationally constrained GABA analogs can be designed to target specific enzymes involved in amino acid metabolism.

Furthermore, research on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles has shown that these compounds can exert their anti-proliferative effects by influencing the cell cycle and causing a reorganization of the actin cytoskeleton in transformed cells. nih.gov This indicates that spiro[2.3]hexane-containing molecules can be designed to interfere with fundamental cellular processes like cell division and motility, which are often dysregulated in cancer. nih.gov The general aim is to leverage the unique structural features of the spiro[2.3]hexane core to achieve potent and selective modulation of specific biological targets. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity 2-Spiro[2.3]hexan-5-ylacetic acid?

  • Methodological Answer : Optimize spirocyclic ring formation using stereoselective catalysts (e.g., chiral auxiliaries) to minimize byproducts. Post-synthesis, employ preparative HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) for purification, as these phases enhance resolution of structurally complex analogs . Validate purity via ≥98% HPLC thresholds, referencing protocols for peptide synthesis where purity impacts downstream applications .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Combine 1H/13C NMR to confirm spirocyclic geometry and acetic acid moiety integration. Use high-resolution mass spectrometry (HRMS) to verify molecular weight (±0.001 Da accuracy). For quantification, apply UHPLC with UV detection at 210–260 nm, leveraging mobile phase additives (e.g., 0.1% formic acid) to enhance sensitivity and peak symmetry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, amber vials with desiccants to prevent hydrolysis. Avoid exposure to strong acids/alkalis or oxidizing agents, which may degrade the spirocyclic core . Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life thresholds .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. If ambiguity persists, synthesize deuterated analogs or employ X-ray crystallography for absolute configuration determination. For computational support, use density functional theory (DFT) to predict chemical shifts and compare with empirical data .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to model steric effects in the spirocyclic system. Use quantum mechanical calculations (e.g., Hartree-Fock or MP2) to map electrophilic/nucleophilic sites. Validate predictions via small-scale exploratory reactions (e.g., acylations or esterifications) monitored by LC-MS .

Q. How to design cell-based assays to study this compound’s interaction with biomolecular targets?

  • Methodological Answer : Use fluorescence polarization assays with FITC-labeled analogs to quantify binding affinity to proteins (e.g., enzymes or receptors). For cellular uptake studies, employ confocal microscopy with fluorophore-conjugated derivatives. Reference protocols for DNA hybridization or protein-binding assays to optimize buffer conditions (e.g., pH 7.4 with 150 mM NaCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.